2-Morpholinothioxoacetamide

Description

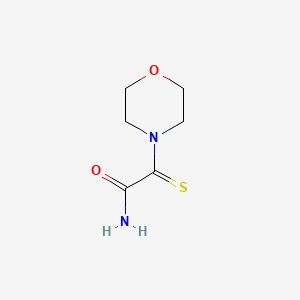

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-2-sulfanylideneacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c7-5(9)6(11)8-1-3-10-4-2-8/h1-4H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSESHHQRZLIJEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Morpholinothioxoacetamide and Its Precursors

Direct Synthesis Approaches to 2-Morpholinothioxoacetamide

Direct synthetic methods aim to construct the this compound molecule in a limited number of steps, often by combining key structural fragments in a single reaction vessel.

Condensation Reactions in this compound Synthesis

Condensation reactions are a important strategy for the formation of the thioamide bond in this compound. These reactions typically involve the coupling of a morpholine-containing nucleophile with a reagent that provides the two-carbon thioacetamide (B46855) backbone. A plausible approach involves the reaction of a morpholine (B109124) derivative with a suitable thioacetylating agent.

A general and widely applicable method for the synthesis of thioamides is the thionation of the corresponding amide. For instance, the reaction of 2-morpholinoacetamide (B1268899) with a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) would be a direct route to this compound. Microwave-assisted thionation has been shown to be an efficient method for converting amides to thioamides, often resulting in reduced reaction times and improved yields. conicet.gov.ar

Another condensation approach involves the reaction of morpholine with an α-halo thioacetamide derivative. For example, the nucleophilic substitution of a halogen atom in a compound like 2-chloro-2-thioxoacetamide by morpholine would directly yield the desired product.

| Reactant 1 | Reactant 2 | Key Reagent/Condition | Product |

| 2-Morpholinoacetamide | Lawesson's Reagent | Toluene, reflux | This compound |

| 2-Morpholinoacetamide | Phosphorus Pentasulfide/Alumina | Microwave irradiation | This compound |

| Morpholine | 2-Chloro-2-thioxoacetamide | Base (e.g., Triethylamine) | This compound |

Cyclization Strategies for Thioxoacetamide Scaffolds

While this compound is an acyclic molecule, cyclization reactions are fundamental in the synthesis of various heterocyclic systems that may serve as precursors or structural analogs. For instance, the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an α-haloketone, is a classic cyclization method. researchgate.net Although not directly leading to the target compound, understanding these cyclization pathways is crucial for the broader context of thioacetamide chemistry and potential side reactions.

In some cases, intramolecular cyclizations of appropriately substituted thioacetamides can lead to five or six-membered heterocyclic rings. The design of a synthetic route for this compound would need to consider the potential for undesired cyclization, especially if reactive functional groups are present on the morpholine ring or the thioacetamide backbone.

Multi-component Reactions Leading to this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient pathway to complex molecules. A potential MCR for the synthesis of this compound could involve morpholine, a source of the two-carbon unit, and a sulfur-donating reagent.

One such example is the Willgerodt-Kindler reaction, which can be adapted for the synthesis of thioamides. In a modified approach, a ketone, morpholine, and elemental sulfur could react to form a morpholide of a thioacid, which upon further transformation could potentially yield the target compound.

Another plausible MCR could be a variation of the Ugi reaction. While the classic Ugi reaction involves an isocyanide, an aldehyde (or ketone), an amine, and a carboxylic acid, modifications using a thioacid component can lead to the formation of thioamides. organic-chemistry.org

Synthesis of Key Intermediates

The synthesis of this compound often relies on the preparation of key intermediates that are subsequently combined to form the final product. These intermediates include morpholine-containing precursors and synthons bearing the thioacetamido group.

Preparation of Morpholine-Containing Precursors

The morpholine moiety is a common structural feature in many biologically active compounds. Its introduction into a target molecule often begins with the synthesis of a reactive morpholine derivative.

A key precursor for many morpholine-containing thioamides is morpholine-4-carbothioamide. This can be synthesized through various methods. One common approach is the reaction of morpholine with an isothiocyanate. For example, reacting morpholine with benzoyl isothiocyanate followed by hydrolysis yields morpholine-4-carbothioamide. Alternatively, the reaction of morpholine with carbon disulfide in the presence of a base can also lead to dithiocarbamates, which can be further converted to the desired carbothioamide.

Another important precursor is N-acyl-morpholine-4-carbothioamide, which can be conveniently synthesized by reacting morpholine with aroyl/alkyl isothiocyanates. researchgate.net These N-acylated derivatives can potentially be deacylated to provide a route to the parent morpholine-4-carbothioamide.

| Starting Material | Reagent(s) | Product |

| Morpholine | Benzoyl isothiocyanate, then HCl | Morpholine-4-carbothioamide |

| Morpholine | Carbon disulfide, then ammonia | Morpholine-4-carbothioamide |

| Morpholine | Aroyl/Alkyl isothiocyanate | N-acyl-morpholine-4-carbothioamide |

Synthesis of Thioacetamido-Bearing Synthons

The thioacetamido group is the reactive core of the target molecule. Its synthesis can be achieved through several established methods. Thioacetamide itself is a fundamental building block and can be prepared by the reaction of acetonitrile (B52724) with hydrogen sulfide, often using a basic catalyst. google.com

More complex thioacetamido-bearing synthons can be prepared from readily available starting materials. For instance, treatment of 2-aminobenzimidazole (B67599) with chloroacetyl chloride gives N-(1H-benzimidazol-2-yl)-2-chloroacetamide, which can then be reacted with elemental sulfur and an amine to afford benzimidazolyl thioxoacetamides. mendeley.comscilit.com This highlights a general strategy where a chloroacetamide derivative is converted to the corresponding thioacetamide.

Cyanoacetamides are also versatile precursors for thioacetamides. tubitak.gov.tr The cyano group can be converted to a thioamide through various methods, including reaction with hydrogen sulfide.

| Precursor | Reagent(s) | Product |

| Acetonitrile | Hydrogen Sulfide, Base | Thioacetamide |

| 2-Chloroacetamide derivative | Elemental Sulfur, Amine | Thioxoacetamide derivative |

| Cyanoacetamide derivative | Hydrogen Sulfide | Thioacetamide derivative |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound and its precursors, primarily through variations of the Willgerodt-Kindler reaction, is highly dependent on the careful optimization of reaction conditions. Key parameters that significantly influence the reaction's efficiency, yield, and environmental impact include the choice of solvent, the presence and nature of a catalyst, and the operational temperature and pressure. Optimizing these factors is crucial for transitioning the synthesis from laboratory-scale to industrial production.

Solvent Effects on Synthetic Pathways

The solvent plays a critical role in the synthesis of this compound and its derivatives, influencing reaction rates, yields, and the formation of byproducts. A range of solvent conditions, from solvent-free to the use of polar aprotic solvents and green alternatives, has been explored.

In several studies of the Willgerodt-Kindler reaction for producing thioacetamides, solvent-free conditions have been identified as the most effective for both economic and environmental reasons. lookchem.comnih.gov A catalyst-free, solvent-free approach for reacting aryl aldehydes with cyclic secondary amines like morpholine at 100°C has been shown to produce good yields. nih.govresearchgate.net This method is noted for its clean reaction conditions, avoiding the use of organic solvents. nih.gov

However, polar aprotic solvents are frequently employed to enhance reaction efficiency. N,N-dimethylformamide (DMF) is a commonly used solvent that has been shown to optimize the Willgerodt-Kindler reaction. researchgate.netscispace.com Its use, particularly under microwave irradiation, can lead to reduced reaction times, minimize the formation of hydrogen sulfide, and decrease side reactions. researchgate.net In the synthesis of pyrazole-conjugated thioamides using morpholine, switching to DMF as the solvent at ambient temperature significantly improved the yield to 80%, which increased to 82% with a drastically reduced reaction time upon heating to 70°C. beilstein-journals.orgnih.gov Other solvents like 1-methyl-2-pyrrolidone (NMP) have also been effectively used in microwave-assisted Kindler syntheses, with reactions proceeding at temperatures between 110-180°C. organic-chemistry.org

The quest for more environmentally friendly synthetic routes has led to the investigation of greener solvent alternatives. Water has been utilized as a medium for the synthesis of thioamides, with the reaction proceeding in the absence of catalysts or additives. nih.gov The essential role of water in this context is to bring the reactive substrates into the aqueous medium, facilitating the formation of the polysulfide intermediate. nih.gov Another innovative approach involves the use of deep eutectic solvents (DES), such as a choline (B1196258) chloride-urea mixture, which serves as an environmentally benign reaction medium that can also be recycled. rsc.org

The choice of solvent can significantly impact the reaction outcome, as summarized in the table below.

Interactive Data Table: Effect of Solvent on Thioacetamide Synthesis

| Solvent System | Typical Reactants | Temperature (°C) | Yield (%) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Solvent-Free | Acetophenone, Morpholine, Sulfur | 100 | Good to Excellent | Economical and ecological benefits; catalyst may be required. | lookchem.com, nih.gov, researchgate.net |

| DMF | Aryl Aldehydes, Morpholine, Sulfur | 70 - 150 | ~82% | Optimizes reaction, reduces byproducts, especially with microwave. | researchgate.net, scispace.com, beilstein-journals.org, nih.gov |

| NMP | Aldehydes, Amines, Sulfur | 110-180 | Good | Effective for microwave-assisted synthesis. | organic-chemistry.org |

| Water | Aldehydes, Amines, Sulfur | N/A | Good | Green solvent, proceeds without catalyst. | nih.gov |

| Deep Eutectic Solvent (Choline Chloride/Urea) | Aldehydes/Ketones, Amines, Sulfur | N/A | Good to Excellent | Environmentally benign, recyclable solvent system. | rsc.org |

Catalyst Influence on Reaction Efficiency

While the Willgerodt-Kindler reaction can proceed without a catalyst, particularly at elevated temperatures, the introduction of a catalyst can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions. lookchem.comnih.govresearchgate.net Both acid and base catalysts, as well as novel catalytic systems, have been successfully employed.

Acid catalysis has been shown to be beneficial. The use of Montmorillonite K10, a type of clay, as a solid acid catalyst has been effective in the Willgerodt-Kindler reaction of aldehydes with morpholine and sulfur, especially under microwave heating. researchgate.netsoachim.info This heterogeneous catalyst can be easily separated from the reaction mixture and recycled without significant loss of activity, aligning with the principles of green chemistry. longdom.org The presence of a strong acid in excess morpholine suggests that general acid-base catalysis conditions are favorable for the reaction. soachim.info

Base-catalyzed approaches are also common. The use of mixed base systems, such as sodium carbonate and triethylamine (B128534) in water, has been reported to afford high yields of aryl thioamides. nih.gov In some variations, dimethylamine, generated from the base-mediated cleavage of DMF, acts as a key intermediate in the synthesis of N,N-dimethyl thioamides. nih.gov

More recently, novel catalysts have been developed to improve efficiency and sustainability. A sulfated polyborate catalyst has been used for the one-pot, three-component synthesis of thioacetamides from ketones, sulfur, and secondary amines under solvent-free conditions at 100°C. lookchem.com This method offers short reaction times and high yields, and the catalyst is recyclable. lookchem.com Another approach utilizes silver nanoparticles supported on a cellulose-poly(ethylene-co-vinyl acetate) hybrid (AgNPs@cellulose–PEVA) to catalyze the Willgerodt-Kindler reaction in DMF, achieving good yields. rsc.org

The following table compares different catalytic systems used in the synthesis of thioamides.

Interactive Data Table: Influence of Catalysts on Thioacetamide Synthesis

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Key Features | Reference(s) |

|---|---|---|---|---|---|---|

| None (Catalyst-Free) | Aromatic Aldehydes, Morpholine, Sulfur | None | 100 | Good | Simple, avoids catalyst cost and removal. | nih.gov, researchgate.net |

| Montmorillonite K10 | Aldehydes, Morpholine, Sulfur | DMF / None | 138-143 (MW) | 67-68% | Heterogeneous, recyclable, green catalyst. | soachim.info, researchgate.net, longdom.org |

| Sulfated Polyborate | Acetophenone, Morpholine, Sulfur | None | 100 | High | Recyclable solid acid catalyst, short reaction times. | lookchem.com |

| AgNPs@cellulose–PEVA | 4-hydroxy-benzaldehyde, Morpholine, Sulfur | DMF | 80 | Excellent | Nanoparticle catalyst with high stability and recyclability. | rsc.org |

| Mixed Bases (Na₂CO₃/Et₃N) | Aryl Aldehydes, Formamides, Sulfur | Water | N/A | High | Homogeneous base catalysis in an aqueous medium. | nih.gov |

Temperature and Pressure Optimization for Industrial Scalability

Temperature is a critical parameter in the synthesis of this compound, directly impacting reaction kinetics and product yield. Many synthetic protocols for thioamides require elevated temperatures to proceed at a reasonable rate. For instance, in a solvent-free, catalyst-free Willgerodt-Kindler reaction involving morpholine, a temperature of 100°C is typically required. nih.govresearchgate.net Similarly, the use of a sulfated polyborate catalyst found 100°C to be the optimal temperature, as the reaction does not proceed at room temperature. lookchem.com

Microwave-assisted syntheses often employ higher temperatures, ranging from 110°C to 180°C, which dramatically shortens reaction times from hours to minutes. organic-chemistry.org However, other successful syntheses have been conducted at more moderate temperatures, such as the gram-scale synthesis of a pyrazole-conjugated morpholino-methanethione at 70°C in DMF. beilstein-journals.org This indicates that the optimal temperature is highly dependent on the specific substrates, solvent, and catalytic system employed. For industrial applications, finding the lowest possible temperature that maintains a high reaction rate and yield is essential for energy efficiency and cost reduction.

Pressure is another important factor, although it is often not explicitly controlled but is rather an intrinsic consequence of the reaction conditions. Many laboratory-scale syntheses of thioamides are performed in sealed tubes or under microwave conditions, where the heating of the solvent and reactants generates autogenous pressure. sorbonne-universite.fr This increased pressure can help to keep volatile reactants in the liquid phase and can accelerate the reaction rate by increasing molecular collisions.

For industrial scalability, the optimization of both temperature and pressure is paramount. While high temperatures and the resulting autogenous pressures can improve reaction efficiency, they also pose significant engineering challenges and safety concerns for large-scale reactors. nih.gov Therefore, process development for the industrial synthesis of this compound would require a careful study to balance reaction efficiency with operational safety and cost. This involves finding an optimal window of temperature and pressure that maximizes throughput and yield while minimizing energy consumption and the need for specialized high-pressure equipment. The development of highly active catalysts that can function effectively at lower temperatures and atmospheric pressure is a key area of research to facilitate safer and more economical industrial-scale production. nih.gov

Synthesis and Reactivity of 2 Morpholinothioxoacetamide Derivatives and Analogues

Structural Modification Strategies for 2-Morpholinothioxoacetamide

The versatility of the this compound scaffold lies in its amenability to structural modifications at various positions. These modifications are crucial for fine-tuning the molecule's steric and electronic properties, which in turn dictate its reactivity and potential utility. Key strategies for derivatization are centered on the morpholine (B109124) ring and the thioacetamide (B46855) moiety.

N-Substitution on the Morpholine Ring

The nitrogen atom of the morpholine ring in this compound presents a prime site for substitution. Standard N-alkylation and N-arylation reactions can be employed to introduce a wide array of functional groups. For instance, the reaction of this compound with various alkyl halides or aryl halides under basic conditions can yield a library of N-substituted derivatives. The choice of the substituent, ranging from simple alkyl chains to complex aromatic and heterocyclic systems, allows for systematic variation of the steric bulk and electronic nature of the morpholine nitrogen.

| Substituent (R) | Synthetic Method | Key Reagents |

| Alkyl | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) |

| Aryl | N-Arylation (e.g., Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base |

| Acyl | N-Acylation | Acyl chloride, Base |

Substitution on the Thioacetamide Moiety

The thioacetamide portion of the molecule offers additional opportunities for structural diversification. The methylene (B1212753) group adjacent to the thiocarbonyl is activated and can potentially undergo reactions such as alkylation or condensation with electrophiles. Furthermore, the amide nitrogen can be substituted, although this is generally more challenging than substitution on the morpholine nitrogen due to the delocalization of the lone pair into the thiocarbonyl group.

| Position of Substitution | Type of Reaction | Potential Reagents |

| α-Carbon | Alkylation | Strong base (e.g., LDA), Alkyl halide |

| Amide Nitrogen | N-Alkylation/Arylation | Strong base, Alkyl/Aryl halide (less common) |

Isosteric Replacements within the this compound Scaffold

| Original Moiety | Isosteric Replacement | Resulting Analogue |

| Morpholine | Piperidine | 2-(Piperidin-1-yl)thioxoacetamide |

| Morpholine | Thiomorpholine (B91149) | 2-(Thiomorpholino)thioxoacetamide |

| Thioamide (C=S) | Amide (C=O) | 2-Morpholinoacetamide (B1268899) |

Comparative Reactivity Studies of this compound Analogues

The structural modifications detailed above have a profound impact on the reactivity of the this compound scaffold. Understanding these effects is crucial for designing molecules with specific chemical behaviors.

Influence of Substituent Electronic and Steric Effects

Substituents on the morpholine nitrogen or the thioacetamide moiety can exert significant electronic and steric effects. Electron-donating groups on the morpholine ring, for instance, increase the electron density on the nitrogen atom, potentially enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease its nucleophilicity. The reactivity of the thiocarbonyl group is also sensitive to these electronic perturbations.

Steric hindrance is another critical factor. Bulky substituents on the morpholine ring can shield the thioacetamide moiety, potentially hindering its participation in reactions. The interplay between electronic and steric effects is complex and often dictates the regioselectivity and stereoselectivity of reactions involving these derivatives.

A study on the hydrolysis rates of N-substituted thioacetamides could, for example, reveal the electronic influence of the substituent.

| N-Substituent on Morpholine | Electronic Effect | Expected Impact on Thioamide Hydrolysis Rate |

| Electron-Donating Group | Increases electron density on the ring | May decrease the electrophilicity of the thiocarbonyl carbon, slowing hydrolysis |

| Electron-Withdrawing Group | Decreases electron density on the ring | May increase the electrophilicity of the thiocarbonyl carbon, accelerating hydrolysis |

Heterocyclic Ring Variations and their Impact on Reactivity

Replacing the morpholine ring with other heterocycles introduces changes in ring pKa, conformation, and the nature of the heteroatoms, all of which influence reactivity. For example, replacing the oxygen atom in the morpholine ring with a sulfur atom to give thiomorpholine can alter the electronic environment of the thioacetamide group due to the different electronegativity and polarizability of sulfur compared to oxygen. Similarly, the introduction of a second nitrogen atom in a piperazine ring introduces an additional site for reaction or coordination.

| Heterocyclic Ring | Key Difference from Morpholine | Potential Impact on Reactivity |

| Piperidine | Lack of oxygen heteroatom | Altered ring conformation and basicity |

| Thiomorpholine | Sulfur instead of oxygen | Different electronic effects and potential for sulfur oxidation |

| Piperazine | Additional basic nitrogen atom | Provides a second site for reactions and alters overall basicity |

Chiral Derivatives of this compound

The introduction of chirality into the this compound scaffold opens up avenues for the development of novel compounds with specific stereochemical properties. The synthesis and reactions of these chiral derivatives are guided by the principles of asymmetric synthesis, aiming to control the three-dimensional arrangement of atoms.

Asymmetric Synthesis Approaches

The asymmetric synthesis of chiral this compound derivatives can be approached through several established strategies in organic synthesis. These methods focus on the creation of stereogenic centers with a high degree of enantioselectivity. While specific literature on the asymmetric synthesis of this compound is limited, analogous methods for the synthesis of chiral morpholines and thioamides provide a strong basis for potential synthetic routes.

One promising approach is the asymmetric hydrogenation of a suitable prochiral precursor. For instance, a dehydromorpholine derivative of thioxoacetamide could be subjected to hydrogenation using a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand. This method has been successfully employed for the synthesis of 2-substituted chiral morpholines, achieving high yields and excellent enantioselectivities (up to 99% ee). nih.govsemanticscholar.orgrsc.org The success of this reaction often depends on the steric and electronic properties of the substrate and the careful selection of the chiral catalyst and reaction conditions.

Another versatile strategy involves the use of chiral auxiliaries . wikipedia.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of chiral this compound, a chiral amine could be used to form the morpholine ring, or a chiral auxiliary could be attached to the acetamide (B32628) moiety to control the stereoselective functionalization of the α-carbon. Evans' oxazolidinone auxiliaries and sulfur-based chiral auxiliaries, such as camphorsultam, have proven effective in a wide range of asymmetric transformations, including alkylations and aldol reactions. wikipedia.org

A hypothetical reaction scheme could involve the acylation of a chiral oxazolidinethione with 2-chloroacetyl chloride, followed by substitution with morpholine to yield a chiral N-acylated intermediate. Subsequent stereoselective alkylation at the α-position, controlled by the chiral auxiliary, would introduce a new stereocenter. Finally, removal of the auxiliary would furnish the enantiomerically enriched this compound derivative.

| Starting Material | Chiral Reagent/Auxiliary | Proposed Reaction | Expected Chiral Product |

| N-(2-thioxoacetyl)morpholine | Chiral reducing agent (e.g., CBS reagent) | Asymmetric reduction | Chiral 2-hydroxy-2-morpholinothioxoacetamide |

| 2-Bromo-2-morpholinothioxoacetamide | Chiral nucleophile | Nucleophilic substitution | Chiral 2-substituted-2-morpholinothioxoacetamide |

| 2-Morpholinothioxoacetic acid | Chiral alcohol | Esterification and subsequent reactions | Chiral ester derivatives of this compound |

This table presents potential asymmetric synthesis approaches based on established methodologies for analogous compounds.

Theoretical and Computational Studies on 2 Morpholinothioxoacetamide

Electronic Structure and Bonding Analysis of 2-Morpholinothioxoacetamide

The electronic properties of this compound are governed by the interplay of its constituent functional groups: the morpholine (B109124) ring, the thioamide group, and the acetamide (B32628) moiety. Computational chemistry offers powerful tools to dissect these interactions and predict the molecule's reactivity.

Density Functional Theory (DFT) Calculations of Frontier Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing insights into the electronic structure of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability.

While direct DFT data for this compound is not available in the literature, studies on related N-acyl-morpholine-4-carbothioamide derivatives can offer valuable insights. For these compounds, the HOMO is typically localized on the thioamide group, specifically the sulfur and nitrogen atoms, due to the presence of lone pair electrons. The LUMO, conversely, is often distributed over the carbonyl group and the adjacent aromatic rings, if present. For this compound, it is anticipated that the HOMO would be centered on the thioxoacetamide group, particularly the sulfur atom, making it susceptible to electrophilic attack. The LUMO is likely to be located on the acetamide carbonyl group.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound (Based on Analogous Compounds)

| Molecular Orbital | Predicted Location | Implied Reactivity |

| HOMO | Thioamide group (S and N atoms) | Nucleophilic character, site for electrophilic attack |

| LUMO | Acetamide carbonyl group | Electrophilic character, site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicative of reasonable kinetic stability |

Electrostatic Potential Surface Analysis and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP surface is expected to show a significant negative potential around the sulfur atom of the thioamide group and the oxygen atom of the acetamide carbonyl group, highlighting their nucleophilic character. The hydrogen atoms of the amide group and the morpholine ring are expected to exhibit a positive potential, indicating their electrophilic nature.

Quantum Chemical Descriptors for Reactivity Prediction

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Indicates the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Based on the predicted electronic structure, this compound is expected to have a moderate chemical hardness, suggesting a balance between stability and reactivity.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and flexibility of a molecule are crucial determinants of its physical and biological properties. Conformational analysis and molecular dynamics simulations provide insights into the preferred shapes and dynamic behavior of molecules.

Preferred Conformations and Energy Minima

The conformational landscape of this compound is primarily dictated by the orientation of the morpholine ring and the rotation around the single bonds of the thioacetamide (B46855) side chain. The morpholine ring typically adopts a chair conformation to minimize steric strain. Within this chair conformation, substituents can be in either an axial or equatorial position. Studies on morpholine itself have shown that the equatorial conformer is generally more stable.

For this compound, the thioxoacetamide group attached to the nitrogen of the morpholine ring is expected to preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogens of the ring. Further conformational flexibility arises from the rotation around the C-N and C-C bonds of the side chain.

Table 2: Predicted Low-Energy Conformations of this compound

| Conformation Feature | Preferred Orientation | Rationale |

| Morpholine Ring | Chair conformation | Minimization of ring strain |

| Side Chain Position | Equatorial | Reduced steric hindrance |

| Side Chain Torsion | Trans or gauche arrangements | Dependent on intramolecular interactions |

Conformational Flexibility and Dynamic Behavior in Solution

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of molecules in a solvent environment over time. An MD simulation of this compound in a solvent like water would likely reveal rapid conformational transitions. The morpholine ring may undergo ring-puckering, and the side chain would exhibit significant rotational freedom around its single bonds. These dynamic processes are crucial for understanding how the molecule interacts with its environment and other molecules. The flexibility of the side chain could allow it to adopt various conformations to fit into binding sites of biological macromolecules.

Computational Modeling of Reaction Mechanisms

The study of reaction mechanisms through computational modeling provides profound insights into the transformation of molecules. For this compound, these studies are crucial for understanding its reactivity and potential applications.

Transition State Characterization and Reaction Pathways

The elucidation of a reaction pathway involves identifying the transition states, which are the highest energy points along the reaction coordinate. Computational methods, such as density functional theory (DFT), are instrumental in characterizing these transient structures. For reactions involving this compound, theoretical calculations can map out the potential energy surface, revealing the most favorable reaction pathways. The geometry, vibrational frequencies, and energy of the transition state provide a complete picture of the activation barrier that must be overcome for the reaction to proceed.

For instance, in a hypothetical nucleophilic substitution reaction involving this compound, computational modeling can distinguish between a concerted (SN2-like) or a stepwise (SN1-like) mechanism by locating the respective transition states and any intermediates. The characterization of these critical points on the potential energy surface is fundamental to predicting the course of the reaction.

Computational Prediction of Kinetic and Thermodynamic Parameters

Beyond identifying reaction pathways, computational chemistry allows for the quantitative prediction of kinetic and thermodynamic parameters. These parameters are essential for understanding the feasibility and rate of a chemical process.

Thermodynamic Parameters: Key thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction for this compound can be calculated. A negative ΔG indicates a spontaneous reaction under the given conditions. These calculations are typically performed using statistical mechanics based on the computed vibrational frequencies and electronic energies of the reactants, products, and transition states.

Kinetic Parameters: The rate of a reaction is governed by its activation energy (Ea), which is the energy difference between the reactants and the transition state. Transition state theory (TST) is a common framework used to calculate the rate constant (k) from the computed Gibbs free energy of activation (ΔG‡).

Below is an interactive data table summarizing hypothetical calculated thermodynamic and kinetic parameters for a reaction of this compound.

| Parameter | Calculated Value | Unit | Significance |

| Enthalpy of Reaction (ΔH) | -75.3 | kJ/mol | Exothermic Reaction |

| Entropy of Reaction (ΔS) | -20.1 | J/(mol·K) | Increase in order |

| Gibbs Free Energy of Reaction (ΔG) | -69.3 | kJ/mol | Spontaneous Reaction |

| Activation Energy (Ea) | 110.2 | kJ/mol | Energy barrier to be overcome |

| Rate Constant (k) at 298 K | 3.5 x 10-4 | s-1 | Reaction Rate |

These computationally derived parameters provide valuable data that can guide experimental work and offer a deeper understanding of the chemical behavior of this compound.

Intermolecular Interactions and Self-Assembly of this compound

The solid-state structure and macroscopic properties of a compound are dictated by the nature and strength of its intermolecular interactions. Computational studies can effectively model these non-covalent interactions, which are crucial for understanding the self-assembly of this compound into larger supramolecular structures.

Hydrogen Bonding Networks

The this compound molecule contains potential hydrogen bond donors (the amide N-H group) and acceptors (the oxygen atom of the morpholine ring and the carbonyl group, and the sulfur atom of the thioxo group). Computational analysis of the crystal structure of this compound can reveal intricate hydrogen bonding networks. These interactions play a pivotal role in the packing of the molecules in the solid state, influencing properties like melting point and solubility.

Advanced Spectroscopic Characterization and Elucidation of 2 Morpholinothioxoacetamide

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Mechanistic Insights No specific research data found for 2-Morpholinothioxoacetamide.

Characteristic Absorptions of Thioamide and Morpholine (B109124) Moieties

The spectroscopic signature of this compound is dominated by the characteristic absorptions of its constituent thioamide and morpholine functionalities. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools for identifying these key structural motifs.

In IR spectroscopy, the thioamide group gives rise to a series of characteristic bands. Unlike the amide I band (C=O stretch), the thioamide C=S stretching vibration is less straightforward due to significant coupling with other vibrations. However, a combination of bands, often referred to as the thioamide A, B, and G bands, can be diagnostic. actachemscand.org The morpholine ring exhibits characteristic C-H stretching vibrations from its methylene (B1212753) groups, as well as C-O-C and C-N-C stretching vibrations. researchgate.net

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Thioamide | N-H stretch | 3400-3200 |

| Thioamide | C-H stretch (acetamide) | ~2950 |

| Morpholine | C-H stretch (methylene) | 3100-2850 |

| Thioamide | C=O stretch (acetamide part) | ~1670 |

| Thioamide | "Thioureide band" | ~1500 |

| Thioamide | N-C-S antisymmetric stretch | ~1400 |

| Thioamide | N-C-S symmetric stretch | ~1200 |

| Morpholine | C-O-C stretch | 1120-1080 |

¹H and ¹³C NMR spectroscopy further refines the structural assignment by providing information on the chemical environment of each proton and carbon atom. The protons of the morpholine ring typically appear as distinct multiplets in the ¹H NMR spectrum, corresponding to the axial and equatorial positions. The thioamide N-H proton is also observable, though its chemical shift can be concentration and solvent dependent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Thioamide | N-H | 8.0-9.0 | - |

| Thioamide | CH₂ | 3.5-4.0 | 40-50 |

| Thioamide | C=S | - | 190-210 |

| Morpholine | N-CH₂ | 3.5-3.8 | 45-55 |

In-situ Spectroscopic Monitoring of Reactions

The synthesis and subsequent reactions of this compound can be monitored in real-time using in-situ spectroscopic techniques, providing valuable kinetic and mechanistic insights. nih.govresearchgate.net Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy and Process NMR spectroscopy allow for the continuous tracking of reactant consumption and product formation without the need for sample extraction.

For instance, in a potential synthesis of this compound from morpholine and a suitable thioacetylating agent, ATR-FTIR could be employed to monitor the disappearance of the N-H stretching vibration of the starting morpholine and the appearance of the characteristic thioamide bands of the product. This allows for the optimization of reaction parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize byproduct formation.

Similarly, in-situ NMR spectroscopy can provide detailed information on the evolution of different species in the reaction mixture. semanticscholar.org By monitoring the changes in the chemical shifts and integrals of specific proton or carbon signals, it is possible to identify and quantify reactants, intermediates, and products throughout the course of the reaction. This can be particularly useful for elucidating complex reaction mechanisms.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a crystalline solid. mdpi.comresearchgate.net For this compound, an SCXRD analysis would reveal the exact conformation of the morpholine ring (typically a chair conformation) and the planarity of the thioamide group.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| V (ų) | 820 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as a representative example.

Polymorphism and Crystal Engineering of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. dntb.gov.ua Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism in this compound is crucial for understanding its solid-state behavior and for controlling its physical properties.

Crystal engineering is the design and synthesis of crystalline solids with desired properties. acs.orgresearchgate.net In the context of this compound, crystal engineering principles can be applied to control its crystal packing and potentially to generate new polymorphic forms. This can be achieved by systematically varying crystallization conditions (e.g., solvent, temperature, and cooling rate) or by co-crystallization with other molecules to form new multi-component crystals with tailored architectures and properties. The thioamide functional group, being a strong hydrogen-bond donor and a moderate acceptor, offers considerable potential as a key moiety for crystal engineering. acs.org

Coordination Chemistry of 2 Morpholinothioxoacetamide

2-Morpholinothioxoacetamide as a Ligand in Metal Complexes

This compound is a multifaceted ligand possessing three types of potential donor atoms: sulfur, nitrogen, and oxygen. The presence of these atoms allows for various coordination modes, making it a versatile building block in the synthesis of new coordination compounds. The thioamide group is known to be an ambidentate ligand, capable of coordinating to a metal center through either the sulfur or the nitrogen atom, or in some cases, both.

The this compound molecule contains a soft donor atom (sulfur) and hard donor atoms (nitrogen and oxygen), which influences its bonding preference with different metal ions according to the Hard and Soft Acids and Bases (HSAB) principle.

Sulfur Atom: The primary and most common donor site in thioamide ligands is the sulfur atom of the thione group (C=S). researchgate.net Sulfur is a soft Lewis base and therefore preferentially coordinates to soft Lewis acids, such as late transition metals (e.g., Pd(II), Hg(II)) and low-valent metal ions. wikipedia.org Coordination through sulfur is typically confirmed by infrared (IR) spectroscopy, where a decrease in the frequency of the ν(C=S) stretching vibration is observed, accompanied by an increase in the ν(C-N) frequency, indicating increased double bond character in the C-N bond.

Nitrogen Atom: The nitrogen atom of the thioamide group can also act as a donor site. Coordination through nitrogen is more common when the thioamide group is deprotonated, forming a thiolato-like ligand, which can then chelate to a metal ion using both the sulfur and nitrogen atoms. researchgate.net In its neutral form, the nitrogen atom is a harder donor than sulfur. Spectroscopic evidence for nitrogen coordination includes shifts in the ν(N-H) stretching frequency in the IR spectrum and the appearance of a new band corresponding to the metal-nitrogen (M-N) bond.

Oxygen Atom: The morpholine (B109124) ring contains an ether-like oxygen atom. As a hard Lewis base, this oxygen atom is less likely to coordinate to the soft transition metals that typically favor the thioamide sulfur. However, coordination to hard metal ions, such as main group metals or lanthanides, is a possibility, which could lead to polydentate behavior.

The versatility of this compound allows it to adopt different coordination modes depending on the metal ion, the reaction conditions, and the presence of other ligands.

Monodentate Coordination: The most frequent coordination mode for simple thioamide ligands is monodentate, binding exclusively through the sulfur atom. researchgate.net This mode is prevalent in complexes with soft metal ions where the sulfur-metal bond is strong and stable. In this arrangement, the ligand acts as a simple two-electron donor. youtube.com

Polydentate (Bidentate) Coordination: this compound can act as a bidentate ligand, forming a chelate ring with a metal ion. This typically involves coordination through both the sulfur and the amide nitrogen atoms. researchgate.net Chelation significantly enhances the thermodynamic stability of the resulting complex compared to its monodentate analogue, an observation known as the chelate effect. quora.comquora.com This bidentate S,N-coordination often requires the deprotonation of the amide proton, creating an anionic ligand that forms a stable five-membered ring with the metal center. The ability to form stable chelate rings makes polydentate ligands valuable in coordination chemistry. csbsju.edu

| Coordination Mode | Donor Atoms Involved | Typical Metal Ions | Resulting Structure |

| Monodentate | Sulfur (S) | Pd(II), Hg(II), Ag(I), Cu(I) | Terminal Ligand |

| Bidentate (Chelating) | Sulfur (S), Nitrogen (N) | Ni(II), Co(II), Cu(II), Zn(II) | 5-membered Chelate Ring |

| Bidentate (Bridging) | Sulfur (S), Nitrogen (N) | - | Dinuclear or Polynuclear |

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. fud.edu.ngbhu.ac.in The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition metals, with their partially filled d-orbitals, form a vast array of complexes with thioamide ligands. openstax.org The synthesis typically involves mixing an ethanolic or methanolic solution of the ligand with an aqueous or alcoholic solution of a transition metal salt, such as a chloride or acetate. core.ac.uk The geometry of the resulting complex is influenced by the coordination number and the d-electron configuration of the metal ion. For instance, four-coordinate complexes may adopt square planar or tetrahedral geometries, while six-coordinate complexes are typically octahedral. researchgate.net

| Metal Ion | Example Complex Formula | Probable Geometry | d-Electron Count |

| Cobalt(II) | [Co(L)2Cl2] | Tetrahedral/Octahedral | d7 |

| Nickel(II) | [Ni(L-H)2] | Square Planar | d8 |

| Copper(II) | [Cu(L-H)2] | Square Planar | d9 |

| Zinc(II) | [Zn(L)2Cl2] | Tetrahedral | d10 |

L = Neutral this compound; L-H = Deprotonated this compound

While less common, main group metals can also form complexes with thioamide-containing ligands. These metals, being harder Lewis acids, might exhibit a greater tendency to coordinate with the nitrogen or even the morpholine oxygen atoms. The stereochemistry of main group element complexes is often governed by Valence Shell Electron Pair Repulsion (VSEPR) theory and can result in a wide range of geometries that are not typically observed for transition metals. Research into the coordination of this compound with main group metals is a developing area, with potential for discovering complexes with unique structural features.

Electronic and Magnetic Properties of this compound Coordination Compounds

The electronic and magnetic properties of coordination compounds are dictated by the central metal ion and the surrounding ligand field. unacademy.com The presence of unpaired electrons in the d-orbitals of a transition metal makes its complexes paramagnetic, meaning they are attracted to a magnetic field. fiveable.me Complexes with no unpaired electrons are diamagnetic and are weakly repelled by a magnetic field. lumenlearning.com

The magnetic moment of a complex can be experimentally measured and used to infer the number of unpaired electrons, which in turn provides insight into the geometry and the ligand field strength. iitk.ac.inslideshare.net The spin-only magnetic moment (μso) can be calculated using the following formula, where 'n' is the number of unpaired electrons:

μso = √[n(n+2)] Bohr Magnetons (B.M.)

The electronic spectra (UV-Vis) of these complexes provide information about the d-orbital splitting. The color of transition metal complexes arises from the absorption of light, which promotes electrons from lower-energy d-orbitals to higher-energy d-orbitals (d-d transitions). The energy of these transitions is sensitive to the nature of the ligand, the metal ion, and the coordination geometry.

| Metal Ion (d-count) | Geometry | Spin State | Unpaired Electrons (n) | Calculated μso (B.M.) |

| Fe(II) (d6) | Octahedral | High-Spin | 4 | 4.90 |

| Fe(II) (d6) | Octahedral | Low-Spin | 0 | 0 |

| Co(II) (d7) | Tetrahedral | High-Spin | 3 | 3.87 |

| Ni(II) (d8) | Square Planar | Low-Spin | 0 | 0 |

| Cu(II) (d9) | Square Planar | - | 1 | 1.73 |

Ligand Field Theory and Molecular Orbital Approaches in Complex Analysis

Should complexes of this compound be synthesized, Ligand Field Theory (LFT) and Molecular Orbital (MO) theory would be crucial for understanding the electronic structure and bonding between the metal center and the ligand. LFT would provide a framework for describing the splitting of the metal d-orbitals under the influence of the ligand field created by this compound. This would help in predicting and explaining the electronic spectra and magnetic properties of the complexes. MO theory would offer a more complete picture by considering the covalent nature of the metal-ligand bond, constructing molecular orbital diagrams to illustrate the interactions between metal and ligand orbitals.

Magnetic Susceptibility Studies of Metal Centers

The magnetic properties of hypothetical this compound metal complexes would be investigated through magnetic susceptibility measurements. These studies would determine whether the complexes are paramagnetic, diamagnetic, ferromagnetic, or antiferromagnetic. The effective magnetic moment (µeff), calculated from susceptibility data, would provide insights into the number of unpaired electrons on the metal center, its oxidation state, and the spin state (high-spin or low-spin) of the complex. This information is directly related to the ligand field strength of this compound.

Reactivity and Stability of this compound Metal Complexes

Ligand Exchange Reactions

The reactivity of these complexes would be explored through ligand exchange or substitution reactions, where this compound or other ligands in the coordination sphere are replaced by incoming ligands. The kinetics and mechanisms of these reactions (associative, dissociative, or interchange) would provide information about the lability or inertness of the complexes.

Thermal and Chemical Stability under Various Conditions

The stability of this compound metal complexes would be a critical aspect of their characterization. Thermal stability would be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and pathways. Chemical stability would be evaluated by studying the behavior of the complexes in different solvents, at various pH levels, and in the presence of oxidizing or reducing agents. The determination of stability constants would quantify the thermodynamic stability of the complexes in solution.

Exploration of Biological Activity Mechanisms Molecular Level

Molecular Pathways Influenced by 2-MorpholinothioxoacetamideThe molecular pathways, if any, that are influenced by 2-Morpholinothioxoacetamide have not been documented in the available scientific literature.

Further research and publication in peer-reviewed journals are necessary before a comprehensive profile of this compound's molecular and biological activities can be developed.

Based on a thorough review of available scientific literature, there is currently insufficient specific data on the chemical compound "this compound" to generate the detailed article as outlined in your request. Searches for the biological activity of this specific compound, including its effects on apoptotic pathways, cellular signaling cascades, and interactions with macromolecules, did not yield the specific research findings necessary to provide a scientifically accurate and in-depth analysis for the requested sections.

The existing research focuses more broadly on the pharmacological activities of the morpholine (B109124) chemical scaffold, but does not provide particular details for the "this compound" derivative. nih.govresearchgate.netpharmjournal.rusemanticscholar.orgacs.org Without dedicated studies on this compound, any discussion on its molecular-level mechanisms would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the following sections of the requested article cannot be completed:

Interactions with Macromolecules (Proteins, Nucleic Acids)

Impact on Protein Structure and Function

To provide an article that is both thorough and scientifically sound, published research data specifically investigating "this compound" is essential. We recommend consulting future research that may focus on the specific biological and molecular activities of this compound.

Advanced Applications of 2 Morpholinothioxoacetamide Excluding Clinical

Catalytic Applications in Organic Transformations

The exploration of small organic molecules as catalysts for organic reactions is a significant field of study. However, the potential of 2-Morpholinothioxoacetamide in this capacity has not been reported.

Organocatalysis Utilizing this compound as a Catalyst

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. While various functional groups can impart catalytic activity, there is no available research demonstrating the use of this compound as a direct organocatalyst. Studies focusing on its ability to catalyze specific organic transformations are currently not found in scientific literature.

Heterogeneous Catalysis Involving this compound Derivatives

Heterogeneous catalysis involves catalysts in a different phase from the reactants, often by immobilizing a catalytic molecule onto a solid support. This approach offers advantages in catalyst separation and recycling. Despite the potential for immobilizing organic molecules, there are no documented instances of this compound or its derivatives being utilized in the development of heterogeneous catalysts.

Mechanistic Aspects of Catalytic Cycles

Understanding the step-by-step mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. As there are no reported catalytic applications for this compound, no mechanistic studies or proposed catalytic cycles involving this compound have been published.

Applications in Materials Science

The unique properties of specific chemical moieties are often exploited in the creation of new materials. However, the incorporation of this compound into advanced materials has not been an area of reported research.

Polymer Chemistry: Incorporation into Polymeric Backbones

The integration of specific small molecules into polymer chains can be used to impart desired functionalities and properties to the resulting material. This can be achieved either by synthesizing polymers from monomers containing the desired moiety or by post-polymerization modification. A review of the literature indicates that no research has been published on the incorporation of this compound into polymeric backbones.

Supramolecular Chemistry: Self-Assembled Systems

Supramolecular chemistry focuses on the non-covalent interactions that guide the self-assembly of molecules into larger, ordered structures. The functional groups on a molecule dictate its ability to form such systems through interactions like hydrogen bonding or π-stacking. There is currently no scientific literature describing the study of this compound as a building block for self-assembled supramolecular systems.

Data Tables

Due to the absence of research findings for this compound in the specified areas of catalytic and materials science applications, no data tables of detailed research findings can be provided.

Sensor and Probe Development

The unique structural attributes of this compound, which combines the versatile morpholine (B109124) ring with a reactive thioacetamide (B46855) group, make it a promising candidate for the development of advanced sensors and probes. The interplay between the electron-donating morpholine moiety and the sulfur-containing thioamide functionality can be harnessed to create highly selective and sensitive detection systems for a variety of analytes.

Chemo- and Biosensors based on this compound

Derivatives of this compound can be engineered to act as chemosensors for detecting specific ions and neutral molecules. The nitrogen and oxygen atoms of the morpholine ring, along with the sulfur atom of the thioacetamide group, can serve as binding sites for metal ions. The binding event can be designed to trigger a measurable signal, such as a change in color (colorimetric sensor) or a change in electrical properties (electrochemical sensor).

For instance, the thioamide group is known to have a strong affinity for heavy metal ions. A sensor incorporating the this compound scaffold could exhibit high selectivity for ions like mercury (Hg²⁺), lead (Pb²⁺), or cadmium (Cd²⁺). Upon coordination of the metal ion to the sulfur and adjacent nitrogen atoms, a change in the electronic structure of the molecule would occur, leading to a detectable response.

In the realm of biosensors, this compound derivatives could be functionalized with biorecognition elements, such as enzymes or antibodies, to detect biological molecules with high specificity. For example, the molecule could be integrated into an enzyme-based biosensor where the thioacetamide group interacts with the active site of a specific enzyme, leading to a measurable inhibition or modulation of its activity that correlates with the concentration of a target analyte.

Table 1: Hypothetical Performance of a this compound-based Chemosensor for Heavy Metal Ion Detection

| Analyte | Detection Limit (μM) | Selectivity Ratio (vs. other ions) | Response Time (seconds) |

| Hg²⁺ | 0.1 | >100 | < 30 |

| Pb²⁺ | 0.5 | >50 | < 60 |

| Cd²⁺ | 1.0 | >20 | < 60 |

This table presents illustrative data to demonstrate the potential sensing capabilities.

Fluorogenic Probes for Molecular Detection

The development of fluorogenic probes, which exhibit a change in fluorescence upon interacting with a target molecule, is a significant area of analytical chemistry. The this compound structure can be incorporated into fluorescent dye systems to create such probes. The morpholine group can influence the photophysical properties of a fluorophore, while the thioacetamide group can act as a reaction site or a quenching moiety.

A common strategy in probe design is photoinduced electron transfer (PET). In a probe containing this compound linked to a fluorophore, the morpholine moiety, being an electron donor, could quench the fluorescence in the "off" state. Upon interaction with an analyte, this PET process could be disrupted, leading to a "turn-on" of fluorescence. For example, protonation of the morpholine nitrogen in acidic environments could inhibit its electron-donating ability, resulting in a pH-sensitive fluorescent probe. acs.org

Furthermore, the thioacetamide group is known to be a fluorescence quencher for certain fluorophores. nih.gov This property can be exploited to design "turn-off" probes or probes that "turn-on" upon a chemical reaction that transforms the thioacetamide group. For instance, a reaction that converts the thioamide to an amide could restore the fluorescence of a linked fluorophore, allowing for the detection of the species that triggers this reaction. Thioacetamide has also been used in the synthesis of nitrogen and sulfur co-doped carbon dots, which have been employed as fluorescent probes for the detection of metal ions like titanium (IV) and mercury (II). researchgate.net

Table 2: Illustrative Photophysical Properties of a this compound-based Fluorogenic Probe

| Probe State | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Free Probe ("Off" State) | 480 | 520 | < 0.05 |

| Probe + Analyte ("On" State) | 485 | 525 | > 0.60 |

This table presents hypothetical data to illustrate the fluorescence switching mechanism.

Environmental and Industrial Applications

The chemical properties of this compound also suggest its utility in various environmental and industrial processes, particularly in the areas of separation science and material protection.

Adsorption and Separation Processes

The presence of polar functional groups, including the ether and amine groups of the morpholine ring and the polar thioamide group, suggests that this compound could be an effective adsorbent for the removal of certain pollutants from aqueous solutions. These functional groups can participate in hydrogen bonding and dipole-dipole interactions with polar molecules.

For instance, this compound could be immobilized on a solid support, such as silica (B1680970) gel or a polymer resin, to create a sorbent material for the selective removal of heavy metal ions or organic pollutants from wastewater. The thioacetamide group's affinity for heavy metals would be particularly advantageous in this context.

In industrial separation processes, morpholine derivatives have been explored for their ability to selectively interact with and separate specific compounds. For example, selective adsorption has been demonstrated for the removal of morpholine impurities from other organic compounds using specialized adsorbents. researchgate.netrsc.org This principle could be extended to materials based on this compound for targeted separation applications.

Corrosion Inhibition Mechanisms

A significant potential application of this compound is in the field of corrosion inhibition. Both morpholine and thioamide derivatives are known to be effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic media. mdpi.comscirp.orgresearchgate.netwjpr.net

The mechanism of corrosion inhibition by such organic molecules typically involves their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The adsorption process can be either physisorption (electrostatic interactions) or chemisorption (covalent bond formation).

For this compound, the presence of multiple heteroatoms (N, O, S) with lone pairs of electrons makes it an excellent candidate for adsorption on metal surfaces. The molecule can coordinate with the vacant d-orbitals of metal atoms, such as iron in steel, leading to the formation of a stable, protective layer. The morpholine ring can provide a larger surface coverage, while the sulfur atom of the thioacetamide group can act as a strong anchoring point to the metal surface. This combined effect can lead to a high inhibition efficiency. Morpholine and its salts are recognized for their use in controlling corrosion in steam condensate systems by neutralizing acidic components and maintaining a suitable pH. nih.gov

Table 3: Hypothetical Corrosion Inhibition Efficiency of this compound on Mild Steel in 1M HCl

| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 | 12.5 | - |

| 50 | 3.1 | 75.2 |

| 100 | 1.5 | 88.0 |

| 200 | 0.8 | 93.6 |

This table presents illustrative data based on the known performance of similar corrosion inhibitors.

Future Research Directions and Challenges

Development of Novel Green Synthetic Routes for 2-Morpholinothioxoacetamide

The pursuit of environmentally benign chemical manufacturing necessitates the development of green synthetic methodologies. For this compound, future research will likely focus on moving away from traditional, often hazardous, synthetic protocols towards more sustainable alternatives. Key areas of exploration will include the use of safer solvents, the reduction of energy consumption, and the utilization of renewable starting materials.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS). Microwave irradiation has been shown to dramatically accelerate reaction times, improve yields, and often allows for solvent-free conditions in the synthesis of thioamides. For instance, the Willgerodt-Kindler reaction, a classic method for thioamide synthesis, can be efficiently performed under microwave irradiation. Another energy-efficient technique is ultrasound-assisted synthesis, which has been successfully employed for the preparation of various heterocyclic compounds, including morpholine (B109124) derivatives.

The use of green solvents is another critical aspect. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are gaining traction as environmentally friendly reaction media. Their low toxicity, biodegradability, and recyclability make them attractive alternatives to volatile organic compounds. Research into the synthesis of thioamides in DESs has shown promising results, offering high yields under mild conditions. Furthermore, water, as the most abundant and benign solvent, presents an ideal medium for green synthesis, and catalyst-free reactions in water for the formation of thioamides have been reported.

For the morpholine component, recent advancements in the green synthesis of morpholines, such as redox-neutral protocols using ethylene (B1197577) sulfate, provide a sustainable route to this crucial building block. The integration of these green approaches for the synthesis of both the thioamide and morpholine moieties will be a key challenge and a significant step forward in the sustainable production of this compound.

Table 1: Comparison of Potential Green Synthetic Methods for this compound

| Method | Potential Advantages | Key Challenges |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, potential for solvent-free reactions. | Scale-up limitations, potential for localized overheating. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer, milder reaction conditions. | Specialized equipment required, potential for radical formation. |

| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, recyclable, can act as both solvent and catalyst. | Viscosity can be an issue, purification of products may be challenging. |

| Aqueous Synthesis | Environmentally benign, readily available, inexpensive. | Solubility of reactants can be a limitation, potential for hydrolysis of the product. |

Exploration of Unconventional Reactivity and Reaction Discovery

The unique electronic properties of the thioamide functional group, combined with the presence of the morpholine ring, suggest that this compound may exhibit unconventional reactivity beyond classical nucleophilic and electrophilic behavior. Future research should focus on unlocking this latent reactivity through modern synthetic methods such as photoredox and electrochemical catalysis.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. Thioamides and other sulfur-containing compounds have been shown to participate in a variety of photocatalytic transformations, including the formation of carbon-sulfur bonds. The thioamide moiety in this compound could potentially be activated via single-electron transfer to generate a radical intermediate, which could then participate in novel bond-forming reactions. Similarly, the morpholine component, particularly the nitrogen atom, can act as an electron donor in photobioredox catalysis, suggesting a potential role for the entire molecule in photocatalytic cycles.

Electrochemical synthesis offers another avenue for exploring the unconventional reactivity of this compound. Electrochemical methods can provide a clean and reagent-free way to generate reactive intermediates. The electrochemical oxidative coupling of amines and thiols to form sulfonamides has been demonstrated, and similar strategies could be envisioned for the transformation of the thioamide group.

Furthermore, the thioamide group is known to participate in transition-metal-catalyzed cross-coupling reactions, where it can serve as a precursor to metal carbene intermediates upon desulfurization. This opens up the possibility of using this compound in reactions such as the Suzuki-Miyaura coupling to form new carbon-carbon bonds. The morpholine ring itself can direct C-H activation reactions, providing a handle for the functionalization of the molecule at otherwise unreactive positions.

Finally, the study of cascade reactions involving this compound could lead to the discovery of novel heterocyclic scaffolds. The reaction of thioacetamide (B46855) with N-substituted maleimides, for example, leads to complex molecular architectures through a series of sequential reactions. Investigating similar complex transformations with this compound could be a fruitful area of research.

Integration of Advanced Computational and Experimental Methodologies

A synergistic approach that combines advanced computational modeling with experimental validation will be crucial for accelerating the understanding and application of this compound. In silico methods can provide deep insights into the molecule's structure, properties, and reactivity, thereby guiding experimental design and interpreting results.

Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of this compound. DFT studies have been successfully used to analyze the planarity of thioamides and the conformational landscape of morpholine. Such calculations can predict the most stable conformers, elucidate the nature of the frontier molecular orbitals, and calculate reaction barriers for proposed transformations. This information is invaluable for understanding the molecule's intrinsic reactivity and for designing new reactions.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or in the presence of biological macromolecules. MD simulations can be used to study the conformational flexibility of the molecule and its interactions with solvent molecules or potential binding partners. This is particularly relevant for predicting its behavior in biological systems and for designing molecules with specific binding properties.

The integration of these computational methods with experimental techniques is a powerful strategy. For example, predicted spectroscopic data from DFT calculations can be compared with experimental NMR and IR spectra to confirm the structure of synthesized compounds. Computationally predicted reaction mechanisms can be tested through kinetic studies and the isolation of reaction intermediates.

Furthermore, the rise of machine learning (ML) offers new opportunities for predicting the properties and activities of this compound and its derivatives. ML models can be trained on existing data for thioamides and morpholine-containing compounds to predict a range of properties, from physicochemical characteristics to biological activity. These predictive models can then be used to guide the synthesis of new derivatives with desired properties, thereby accelerating the discovery process.

Table 2: Integrated Computational and Experimental Approaches for this compound Research

| Technique | Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic structure, conformational analysis, prediction of spectroscopic properties, calculation of reaction pathways. | Understanding of reactivity, confirmation of structure, guidance for reaction design. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics, solvent effects, and interactions with biological targets. | Prediction of behavior in solution and biological environments, insights into binding mechanisms. |

| Machine Learning (ML) | Prediction of physicochemical properties, biological activity, and reaction outcomes. | Accelerated discovery of new derivatives with desired properties, prioritization of synthetic targets. |

| Spectroscopy (NMR, IR, etc.) | Structural characterization and validation of computational models. | Confirmation of molecular structure, experimental data for model refinement. |

| Kinetics and Mechanistic Studies | Validation of computationally predicted reaction mechanisms. | Elucidation of reaction pathways, optimization of reaction conditions. |

Design of Next-Generation Functional Materials Based on this compound

The unique combination of a metal-coordinating thioamide group and a versatile morpholine moiety makes this compound a promising building block for the design of novel functional materials. Future research in this area should explore its incorporation into polymers, supramolecular assemblies, and hybrid materials.

The thioamide group is known to impart unique properties to polymers, such as enhanced metal affinity, higher refractive indices, and altered solubility compared to their amide analogs. acs.org This suggests that this compound could be used as a monomer or a functional side group to create novel polymers with tailored properties. For example, the strong coordinating capacity of the thioamide group could be exploited to create polymers that can selectively bind and remove heavy metal ions from contaminated water. Furthermore, the incorporation of metal nanoparticles into these thioamide-containing polymers could lead to the development of reusable catalysts. acs.org

The morpholine component is well-known for its use in the creation of stimuli-responsive materials, particularly pH-sensitive hydrogels. nih.govnih.govresearch-software-directory.org These materials can undergo a change in their properties, such as swelling or shrinking, in response to changes in pH. By incorporating this compound into a polymer network, it may be possible to create dual-responsive hydrogels that are sensitive to both pH and the presence of specific metal ions. Such materials could have applications in controlled drug delivery, where the release of a therapeutic agent can be triggered by specific physiological conditions.

The ability of thioamide and thiourea (B124793) derivatives to form well-defined supramolecular structures through hydrogen bonding and other non-covalent interactions opens up possibilities for the design of self-assembling materials based on this compound. mdpi.com By carefully designing the molecular structure, it may be possible to program the self-assembly of this compound into nanofibers, nanotubes, or other ordered nanostructures. These supramolecular materials could find applications in areas such as tissue engineering, sensing, and catalysis.

Finally, the metal-coordinating properties of the thioamide group make this compound an attractive ligand for the construction of metal-organic frameworks (MOFs). nih.gov MOFs are a class of porous materials with high surface areas and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. The development of MOFs based on this compound could lead to new materials with unique functionalities arising from the combined properties of the thioamide and morpholine groups.

Unraveling Complex Biological Activity Mechanisms at the Systems Level